3-{2-hydroxy-2-[4-(methylsulfanyl)phenyl]ethyl}-1-(oxan-4-yl)urea
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Overview
Description
3-{2-hydroxy-2-[4-(methylsulfanyl)phenyl]ethyl}-1-(oxan-4-yl)urea is a synthetic organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. Its unique structure, which includes a hydroxy group, a methylthio group, and a tetrahydropyran ring, makes it an interesting subject for scientific research.
Preparation Methods
The synthesis of 3-{2-hydroxy-2-[4-(methylsulfanyl)phenyl]ethyl}-1-(oxan-4-yl)urea can be achieved through several synthetic routes. One common method involves the reaction of 4-(methylthio)benzaldehyde with a suitable amine to form an imine intermediate. This intermediate is then reduced to the corresponding amine, which is subsequently reacted with a tetrahydropyran-4-yl isocyanate to yield the final product. The reaction conditions typically involve the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon or sodium borohydride.
Chemical Reactions Analysis
3-{2-hydroxy-2-[4-(methylsulfanyl)phenyl]ethyl}-1-(oxan-4-yl)urea undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to its corresponding amine using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The methylthio group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium hydride or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-{2-hydroxy-2-[4-(methylsulfanyl)phenyl]ethyl}-1-(oxan-4-yl)urea has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-{2-hydroxy-2-[4-(methylsulfanyl)phenyl]ethyl}-1-(oxan-4-yl)urea involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, while the methylthio group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
3-{2-hydroxy-2-[4-(methylsulfanyl)phenyl]ethyl}-1-(oxan-4-yl)urea can be compared with similar compounds such as:
1-(2-hydroxy-2-(4-methoxyphenyl)ethyl)-3-(tetrahydro-2H-pyran-4-yl)urea: This compound has a methoxy group instead of a methylthio group, which can affect its chemical reactivity and biological activity.
1-(2-hydroxy-2-(4-chlorophenyl)ethyl)-3-(tetrahydro-2H-pyran-4-yl)urea: The presence of a chloro group can influence the compound’s properties, including its solubility and interaction with biological targets.
Properties
IUPAC Name |
1-[2-hydroxy-2-(4-methylsulfanylphenyl)ethyl]-3-(oxan-4-yl)urea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O3S/c1-21-13-4-2-11(3-5-13)14(18)10-16-15(19)17-12-6-8-20-9-7-12/h2-5,12,14,18H,6-10H2,1H3,(H2,16,17,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOOBLHVOLAKIEC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C(CNC(=O)NC2CCOCC2)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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